1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
“1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1172442-08-8 . It has a molecular weight of 277.75 and is used in scientific research with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The IUPAC name of this compound is “1-(1-piperazinylcarbonyl)-3-piperidinecarboxylic acid hydrochloride” and its InChI code is "1S/C11H19N3O3.ClH/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13;/h9,12H,1-8H2,(H,15,16);1H" .Scientific Research Applications
Antimicrobial Activity
Compounds related to piperazine and piperidine derivatives have been synthesized and evaluated for their antimicrobial activity. For example, amide derivatives prepared from substituted benzothiazoles and piperazine showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Inhibitors of Soluble Epoxide Hydrolase
Piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase, showing potential for in vivo investigations in various disease models. This highlights the role of such compounds in the development of therapeutic agents targeting soluble epoxide hydrolase (Thalji et al., 2013).
Photoluminescence Properties
Research into coordination polymer compounds incorporating drug ligands, such as Enoxacin, has shown interesting photoluminescence properties. These findings suggest applications in materials science, particularly in the development of new luminescent materials (Yu et al., 2006).
Antiplatelet Aggregation Activity
Novel substituted-piperazine analogues have been designed and synthesized, showing significant antiplatelet aggregating activity. This indicates the therapeutic potential of these compounds in preventing blood clots (Youssef et al., 2011).
Catalytic Activity in Organic Synthesis
Piperazine-derived N-formamides have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the utility of these compounds in organic synthesis to achieve high yields and enantioselectivities (Wang et al., 2006).
properties
IUPAC Name |
1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3.ClH/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13;/h9,12H,1-8H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKMTZQYMRLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNCC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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